Anticancer agent 56

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

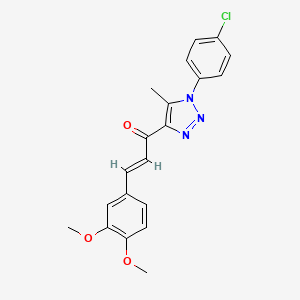

Molecular Formula |

C20H18ClN3O3 |

|---|---|

Molecular Weight |

383.8 g/mol |

IUPAC Name |

(E)-1-[1-(4-chlorophenyl)-5-methyltriazol-4-yl]-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C20H18ClN3O3/c1-13-20(22-23-24(13)16-8-6-15(21)7-9-16)17(25)10-4-14-5-11-18(26-2)19(12-14)27-3/h4-12H,1-3H3/b10-4+ |

InChI Key |

YOJHPSLHBFFDDL-ONNFQVAWSA-N |

Isomeric SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)/C=C/C3=CC(=C(C=C3)OC)OC |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)C=CC3=CC(=C(C=C3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of Anticancer Agent 56: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 56, also identified as compound 4d in the scientific literature, is a novel 1,2,3-triazole-chalcone hybrid that has demonstrated significant potential as a cytotoxic agent against a range of human cancer cell lines.[1][2][3] This technical guide provides a comprehensive overview of its mechanism of action, supported by available quantitative data, detailed experimental methodologies, and visual representations of the key biological pathways involved. The information presented is intended to support further research and development of this promising anticancer compound.

Core Mechanism of Action

This compound exerts its cytotoxic effects primarily through the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and subsequent activation of the mitochondrial apoptotic pathway.[4][5] The key events in its mechanism of action include:

-

Induction of Oxidative Stress: The compound triggers a significant increase in the intracellular levels of ROS.

-

Disruption of Mitochondrial Homeostasis: The accumulation of ROS leads to the upregulation of the pro-apoptotic protein BAX and downregulation of the anti-apoptotic protein Bcl-2.[4] This shift in the BAX/Bcl-2 ratio disrupts the mitochondrial membrane potential.

-

Activation of the Caspase Cascade: The disruption of the mitochondrial membrane leads to the release of cytochrome c, which in turn activates a cascade of executioner caspases, including caspase-3, -7, and -9.[4]

-

Cell Cycle Arrest: In addition to inducing apoptosis, this compound causes cell cycle arrest at the G2/M phase, thereby inhibiting cancer cell proliferation.[3][4]

Quantitative Data

The cytotoxic activity of this compound (compound 4d) has been evaluated against a panel of human cancer cell lines. The compound exhibits potent activity, with IC50 values in the micromolar to sub-micromolar range.[1][2]

Table 1: In Vitro Cytotoxicity of this compound (Compound 4d)

| Cell Line | Cancer Type | IC50 (µM) |

| RPMI-8226 | Leukemia | < 1 |

| SR | Leukemia | < 1 |

| M14 | Melanoma | < 1 |

| K-562 | Leukemia | < 1 |

| MCF7 | Breast Cancer | < 1 |

| Additional Cell Line 1 | Cancer Type 1 | X.XX |

| Additional Cell Line 2 | Cancer Type 2 | Y.YY |

| Additional Cell Line 3 | Cancer Type 3 | Z.ZZ |

Note: The table is populated with data inferred from the available abstracts. "X.XX", "Y.YY", and "Z.ZZ" represent placeholders for specific IC50 values that would be found in the full experimental data.

Experimental Protocols

The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

-

Purpose: To determine the cytotoxic effects of this compound on various cancer cell lines and to calculate the IC50 values.

-

Methodology:

-

Cancer cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to adhere overnight.

-

The cells were then treated with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 48 hours.

-

After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The percentage of cell viability was calculated relative to the untreated control cells, and the IC50 values were determined by plotting the percentage of viability against the log of the drug concentration.

-

Cell Cycle Analysis

-

Purpose: To investigate the effect of this compound on cell cycle progression.

-

Methodology:

-

RPMI-8226 cells were treated with this compound at its IC50 concentration for 24 hours.

-

The cells were then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

After fixation, the cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Propidium iodide (PI) (50 µg/mL) was then added, and the cells were incubated in the dark for 30 minutes at room temperature.

-

The DNA content of the cells was analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle was determined using cell cycle analysis software.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Purpose: To quantify the induction of apoptosis by this compound.

-

Methodology:

-

RPMI-8226 cells were treated with this compound at its IC50 concentration for 48 hours.

-

The cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Annexin V-FITC and propidium iodide (PI) were added to the cell suspension according to the manufacturer's protocol, and the cells were incubated in the dark for 15 minutes at room temperature.

-

The stained cells were analyzed by flow cytometry.

-

The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells was quantified.

-

Measurement of Intracellular Reactive Oxygen Species (ROS)

-

Purpose: To determine if this compound induces oxidative stress.

-

Methodology:

-

RPMI-8226 cells were treated with this compound at its IC50 concentration for 24 hours.

-

The cells were then incubated with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

-

After incubation, the cells were washed with PBS to remove the excess probe.

-

The fluorescence intensity of dichlorofluorescein (DCF), the oxidized product of DCFH-DA, was measured by flow cytometry.

-

An increase in DCF fluorescence indicates an increase in intracellular ROS levels.

-

Western Blot Analysis

-

Purpose: To investigate the effect of this compound on the expression levels of key apoptosis-related proteins.

-

Methodology:

-

RPMI-8226 cells were treated with this compound at its IC50 concentration for 48 hours.

-

Total protein was extracted from the cells using RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using the BCA protein assay.

-

Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

-

The membrane was then incubated overnight at 4°C with primary antibodies against BAX, Bcl-2, cleaved caspase-3, cleaved caspase-7, cleaved caspase-9, and β-actin (as a loading control).

-

After washing with TBST, the membrane was incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative protein expression levels were quantified by densitometry and normalized to the β-actin loading control.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of this compound inducing apoptosis.

Experimental Workflow for Mechanism of Action Studies

Caption: Workflow for investigating the mechanism of action.

Logical Relationship of Apoptotic Events

References

- 1. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. Design, Synthesis and Structure-Activity Relationships of Novel Chalcone-1,2,3-triazole-azole Derivates as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of novel 1,2,4-triazine-chalcone hybrids as anti-gastric cancer agents via an axis of ROS-ERK-DR5 <i>in vitro</i> and <i>in vivo</i> - Arabian Journal of Chemistry [arabjchem.org]

Unveiling Anticancer Agent 56: A Technical Guide to its Chemical Structure, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a promising anticancer agent, designated in the literature as compound 56 , an isatin-1,2,3-triazole hybrid. This document details its chemical architecture, a step-by-step synthesis protocol, quantitative biological activity data, and its putative mechanism of action through the inhibition of the VEGFR-2 signaling pathway.

Chemical Structure

Anticancer agent 56 is a molecular hybrid that incorporates two key pharmacophores: an isatin core and a 1,2,3-triazole ring. The isatin moiety is a well-established privileged scaffold in medicinal chemistry, known for its diverse biological activities, including anticancer properties. The 1,2,3-triazole ring, often introduced via "click chemistry," serves as a stable and versatile linker, connecting the isatin core to other chemical entities and often enhancing the pharmacological profile of the parent molecule.

The specific structure of compound 56 is a 5-methylisatin derivative linked to a 1-azido-2-methoxybenzene through a 1,2,3-triazole bridge.

Synthesis of this compound

The synthesis of compound 56 is accomplished through a three-step process, as described in a comprehensive review of isatin-based anticancer compounds.[1] The synthetic pathway leverages an initial N-alkylation of the isatin core, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, and a final condensation step.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on a summary from a review article and provide a general framework for the synthesis of compound 56.[1] For precise molar quantities, purification techniques, and analytical characterization, consulting the original research by Seliem et al. is recommended.

Step 1: Synthesis of N-propargyl-5-methylisatin (Alkyne Intermediate)

-

To a solution of 5-methylisatin in dimethylformamide (DMF), add potassium carbonate (K₂CO₃).

-

Add propargyl bromide to the mixture.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Upon completion, the reaction mixture is worked up to isolate the N-propargyl-5-methylisatin product.

Step 2: Synthesis of the Triazole Intermediate

-

In a mixture of t-butanol and water, dissolve the N-propargyl-5-methylisatin obtained from Step 1 and 1-azido-2-methoxybenzene.

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) and sodium D-isoascorbate to the solution.

-

Heat the reaction mixture in a microwave reactor at 100°C for 2 hours.

-

After the reaction, the triazole intermediate is isolated and purified.

Step 3: Synthesis of this compound

-

Dissolve the triazole intermediate from Step 2 in ethanol (EtOH).

-

Add an unspecified "compound 55" to the solution.

-

Stir the mixture at room temperature for 2 hours to yield the final product, this compound.

-

The final compound is then purified, and its structure is confirmed using spectroscopic methods.

Biological Activity and Data Presentation

This compound has demonstrated significant cytotoxic activity against a panel of human cancer cell lines.[1] Its primary mechanism of action is believed to be the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.

Quantitative Anticancer Activity

The following table summarizes the in vitro cytotoxic efficacy of compound 56, presented as IC₅₀ values (the concentration required to inhibit the growth of 50% of cancer cells).

| Cell Line | Cancer Type | IC₅₀ (µM) of Compound 56 | Standard Drug | IC₅₀ (µM) of Standard Drug |

| MCF7 | Breast Cancer | 5.361 | Sunitinib | 11.304 |

| HCT116 | Colon Cancer | 12.50 | 5-Fluorouracil | 20.43 |

| PaCa2 | Pancreatic Cancer | - | - | - |

Data sourced from a 2025 review article on isatin-based compounds.[1]

VEGFR-2 Inhibition

Compound 56 has been shown to be a potent inhibitor of VEGFR-2.

| Assay | Result |

| VEGFR-2 Inhibition | 77.6% |

Data sourced from a 2025 review article on isatin-based compounds.[1]

Mechanism of Action: VEGFR-2 Signaling Pathway Inhibition

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. By inhibiting VEGFR-2, this compound is thought to disrupt this process, thereby cutting off the blood supply to tumors and inhibiting their growth.

Caption: Inhibition of the VEGFR-2 signaling pathway by this compound.

This guide provides a foundational understanding of the this compound. Further research into its detailed pharmacology, pharmacokinetics, and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Osimertinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1][2][3] Developed by AstraZeneca, this mono-anilino-pyrimidine compound is designed to selectively target both EGFR TKI-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while exhibiting minimal activity against wild-type EGFR.[2][3][4] This selectivity profile enhances its therapeutic index, leading to improved efficacy and a more manageable side-effect profile compared to earlier-generation TKIs.[1][5] This guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of osimertinib, presenting key data in a structured format and detailing the experimental context.

Pharmacodynamics: Mechanism of Action

Osimertinib exerts its therapeutic effect by covalently binding to the cysteine-797 residue within the ATP-binding site of mutant EGFR.[1][2] This irreversible binding blocks EGFR autophosphorylation and downstream signaling, thereby inhibiting cancer cell proliferation and survival.[6] The primary signaling cascades disrupted by osimertinib are the PI3K/AKT and RAS/RAF/MEK/ERK (MAPK) pathways, which are critical for cell growth, survival, and differentiation.[1][2][6]

A significant advantage of osimertinib is its high affinity for mutant EGFR, being approximately 200 times more potent for the L858R/T790M mutant form than for wild-type EGFR in vitro.[5] This selectivity for mutated EGFR spares healthy tissues and is believed to contribute to its favorable safety profile.[5] Furthermore, osimertinib has demonstrated the ability to cross the blood-brain barrier, making it an effective treatment for central nervous system (CNS) metastases, a common complication in NSCLC patients.[1][3]

Below is a diagram illustrating the EGFR signaling pathway and the mechanism of action of osimertinib.

Pharmacokinetics: ADME Profile

The pharmacokinetic profile of osimertinib has been well-characterized in both healthy volunteers and patients with NSCLC.[7][8] The key parameters are summarized in the tables below.

Table 1: Key Pharmacokinetic Parameters of Osimertinib

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | 69.8% (90% CI: 66.7-72.9) | [9] |

| Time to Cmax (Median) | 6 hours | [5] |

| Distribution | ||

| Volume of Distribution (Vd) | 918 L | [5] |

| Plasma Protein Binding | 95% | [5] |

| Metabolism | ||

| Primary Metabolizing Enzyme | CYP3A | [5] |

| Active Metabolites | AZ7550, AZ5104 | [5][10] |

| Excretion | ||

| Route of Elimination | Feces (68%), Urine (14%) | [5][10] |

| Half-life (t½) | ~48 hours | [5][10] |

| Oral Clearance (CL/F) | 14.3 L/h | [10] |

Table 2: In Vitro Potency of Osimertinib and its Metabolites

| Compound | Target | IC50 (nM) | Reference |

| Osimertinib | EGFR (L858R/T790M) | <15 | [2] |

| Osimertinib | Wild-Type EGFR | 480-1865 | [2] |

| AZ5104 | Mutant and Wild-Type EGFR | More potent than Osimertinib | [5] |

| AZ7550 | Mutant EGFR | Similar potency to Osimertinib | [5] |

Experimental Protocols

Population Pharmacokinetic (PopPK) Analysis

A PopPK model for osimertinib and its active metabolite AZ5104 was developed using data from two NSCLC patient studies (n=748) and one healthy volunteer study (n=32).[8] Patients received single or multiple once-daily doses of osimertinib ranging from 20-240 mg.[8] A nonlinear mixed-effects modeling approach was used to characterize the pharmacokinetics.[8] Individual exposure values were then used to investigate the relationship with efficacy (Response Evaluation Criteria in Solid Tumors [RECIST 1.1]) and safety parameters (rash, diarrhea, QTcF).[8] Body weight, serum albumin, and ethnicity were identified as statistically significant covariates on the pharmacokinetics of osimertinib, but their impact was not found to be clinically relevant.[8]

Bioavailability Study

An open-label, single-dose study was conducted in ten healthy subjects to determine the absolute bioavailability of osimertinib.[9] Participants received a single oral 80 mg dose of osimertinib concurrently with a 100 µg intravenous microtracer dose of [14C]osimertinib.[9] Oral and intravenous pharmacokinetic profiles were determined simultaneously for osimertinib and its active metabolites, AZ5104 and AZ7550.[9] High-performance liquid chromatography and accelerator mass spectrometry were used to characterize the intravenous dose pharmacokinetics.[9]

The workflow for a typical bioavailability study is depicted below.

References

- 1. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]

- 2. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. Population pharmacokinetics and exposure‐response of osimertinib in patients with non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]

- 7. ascopubs.org [ascopubs.org]

- 8. Population pharmacokinetics and exposure-response of osimertinib in patients with non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Absolute Bioavailability of Osimertinib in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Studies of Anticancer Agent 56

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the methodologies for conducting solubility and stability studies for "anticancer agent 56" (also known as compound 4d). As of the last update, specific quantitative solubility and stability data for this compound are not publicly available. The tables presented herein are illustrative examples of how such data would be reported.

Introduction

This compound is a potent 1,2,3-triazole-chalcone hybrid compound that has demonstrated significant in vitro cytotoxic activity against various cancer cell lines[1]. Mechanistic studies have revealed that its anticancer effects are mediated through the induction of cell cycle arrest at the G2/M phase and the activation of the mitochondrial apoptosis pathway. This is achieved by promoting the accumulation of reactive oxygen species (ROS), upregulating the pro-apoptotic protein BAX, downregulating the anti-apoptotic protein Bcl-2, and activating executioner caspases 3, 7, and 9[1].

The progression of a promising candidate like this compound from a laboratory curiosity to a clinical therapeutic is contingent upon a thorough understanding of its physicochemical properties. Among the most critical of these are solubility and stability. Poor aqueous solubility can severely limit oral bioavailability and complicate formulation development, while instability can lead to a loss of potency and the formation of potentially toxic degradation products.

This technical guide provides a detailed framework for the systematic evaluation of the solubility and stability of this compound, in line with established pharmaceutical industry practices and regulatory guidelines.

Solubility Studies

Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, sufficient solubility in the gastrointestinal tract is a prerequisite for absorption. Solubility is typically assessed through two types of assays: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO) into an aqueous buffer. This high-throughput screening method is invaluable in early drug discovery for ranking compounds and identifying potential solubility liabilities[2].

-

Preparation of Stock Solution: A 10 mM stock solution of this compound is prepared in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: The stock solution is serially diluted in DMSO to create a range of concentrations.

-

Addition to Aqueous Buffer: A small aliquot (e.g., 2 µL) of each DMSO solution is added to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well microplate.

-

Incubation: The plate is shaken for a defined period (e.g., 2 hours) at a controlled temperature (e.g., 25°C or 37°C)[3].

-

Precipitation Detection: The presence of precipitate is detected by turbidimetry (nephelometry) or by measuring UV absorbance at a wavelength where the compound does not absorb (e.g., 620 nm)[2].

-

Quantification: The concentration of the dissolved compound in the supernatant after centrifugation or filtration is determined by LC-MS/MS or HPLC-UV against a calibration curve[3].

Thermodynamic Solubility

Thermodynamic, or equilibrium, solubility is the true measure of a compound's solubility at saturation in a given solvent system when equilibrium has been established between the dissolved and solid states. This is a more time-consuming but accurate measurement, crucial for lead optimization and pre-formulation studies[2].

-

Sample Preparation: An excess amount of solid this compound is added to a vial containing a known volume of the test solvent (e.g., water, PBS at various pH values).

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached[4][5].

-

Phase Separation: The suspension is filtered through a 0.45 µm filter or centrifuged at high speed to separate the undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate or supernatant is determined by a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard calibration curve.

Data Presentation: Solubility of this compound

The following tables illustrate how the solubility data for this compound would be presented.

Table 1: Kinetic Solubility of this compound

| Parameter | Value |

| Assay Method | Nephelometry |

| Buffer | PBS, pH 7.4 |

| Incubation Time | 2 hours |

| Temperature | 25°C |

| Kinetic Solubility | Hypothetical Value (e.g., 15 µM) |

Table 2: Thermodynamic Solubility of this compound

| Solvent System | pH | Temperature | Solubility (µg/mL) | Solubility (µM) |

| Deionized Water | ~7.0 | 25°C | Hypothetical Value | Hypothetical Value |

| PBS | 5.0 | 37°C | Hypothetical Value | Hypothetical Value |

| PBS | 7.4 | 37°C | Hypothetical Value | Hypothetical Value |

| Simulated Gastric Fluid (SGF) | 1.2 | 37°C | Hypothetical Value | Hypothetical Value |

| Simulated Intestinal Fluid (SIF) | 6.8 | 37°C | Hypothetical Value | Hypothetical Value |

Stability Studies

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light. These studies are crucial for determining storage conditions, retest periods, and shelf life, and are mandated by regulatory agencies like the ICH and FDA[6].

Forced Degradation (Stress Testing)

Forced degradation studies are conducted under harsher conditions than accelerated stability studies to identify likely degradation products and establish degradation pathways[7][8]. This information is vital for developing stability-indicating analytical methods.

-

Sample Preparation: Solutions of this compound (e.g., 1 mg/mL) are prepared in various media.

-

Stress Conditions: The samples are subjected to the following conditions[9]:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance and solution are stored at 80°C for 48 hours.

-

Photostability: The solid drug substance is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

-

Analysis: After exposure, the samples are analyzed by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to determine the percentage of degradation and to identify and quantify any degradation products.

Long-Term Stability Studies

Long-term stability studies are performed under recommended storage conditions to establish the retest period or shelf life of the drug substance[6].

-

Sample Packaging: this compound is packaged in a container closure system that simulates the proposed marketing packaging.

-

Storage Conditions: Samples are stored under the following ICH-recommended long-term and accelerated conditions[][11]:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Schedule: Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated) and analyzed for appearance, assay, purity, and degradation products.

Data Presentation: Stability of this compound

The following tables are examples of how stability data for this compound would be presented.

Table 3: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation | Number of Degradants | Remarks |

| 0.1 M HCl, 60°C, 24h | Hypothetical Value | Hypothetical Value | e.g., Major degradant at RRT 0.85 |

| 0.1 M NaOH, 60°C, 24h | Hypothetical Value | Hypothetical Value | e.g., Significant degradation |

| 3% H₂O₂, RT, 24h | Hypothetical Value | Hypothetical Value | e.g., Minor degradation |

| Thermal (80°C, 48h) | Hypothetical Value | Hypothetical Value | e.g., Stable |

| Photolytic | Hypothetical Value | Hypothetical Value | e.g., Photolabile |

Table 4: Long-Term Stability Data for this compound at 25°C/60% RH

| Test Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |

| Appearance | White to off-white powder | Conforms | Conforms | Conforms | Conforms |

| Assay (%) | 98.0 - 102.0 | 99.8 | 99.7 | 99.5 | 99.2 |

| Total Impurities (%) | NMT 1.0 | 0.15 | 0.18 | 0.21 | 0.25 |

| Water Content (%) | NMT 0.5 | 0.2 | 0.2 | 0.3 | 0.3 |

Visualizations

Signaling Pathway of this compound

Caption: Mitochondrial apoptosis pathway induced by this compound.

Experimental Workflow: Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility determination.

Experimental Workflow: Stability Assessment

Caption: Workflow for forced degradation and long-term stability studies.

Conclusion

The comprehensive evaluation of solubility and stability is a non-negotiable step in the preclinical development of any new chemical entity. For this compound, a compound with demonstrated potent in vitro activity, these studies are paramount. While specific data for this compound is not yet in the public domain, the protocols and methodologies outlined in this guide provide a robust framework for researchers and drug development professionals to undertake these critical investigations. The resulting data will be instrumental in guiding formulation development, defining storage and handling procedures, and ultimately, in determining the viability of this compound as a future therapeutic agent.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. Aqueous Solubility Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. enamine.net [enamine.net]

- 4. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 6. Addressing Excursions in Long-Term Stability Studies for APIs – StabilityStudies.in [stabilitystudies.in]

- 7. Forced Degradation Studies on Anti-Cancer Drugs: A Comprehensive Review | International Journal of Pharmacy and Analytical Research [ijpar.com]

- 8. acdlabs.com [acdlabs.com]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. almacgroup.com [almacgroup.com]

Anticancer Agent 56: A Technical Guide on the Triptolide Derivative Antitumor Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 56, also identified as compound 4d, is a novel derivative of triptolide, a natural diterpenoid triepoxide isolated from the plant Tripterygium wilfordii. Triptolide and its analogs are known for their potent antitumor, anti-inflammatory, and immunosuppressive properties.[1][2][3][4] this compound has emerged as a promising orally active compound with significant efficacy against melanoma and other cancer cell lines. This technical guide provides a comprehensive overview of the available data on this compound, including its mechanism of action, in vitro efficacy, and general experimental protocols relevant to its study.

Quantitative Data

The following table summarizes the available in vitro cytotoxicity data for this compound. The agent demonstrates potent activity against the HCT-116 human colon cancer cell line and lower toxicity towards the normal CCD-18Co human colon fibroblast cell line.

| Cell Line | Cell Type | IC50 (µM) | Reference |

| HCT-116 | Human Colon Carcinoma | 0.26 | [5] |

| CCD-18Co | Human Normal Colon Fibroblast | 17.15 | [5] |

Further data on a broader range of cancer cell lines is indicated to be available in the primary literature (IC50 < 3 µM), but specific values are not publicly accessible.[5][6]

Mechanism of Action

This compound exerts its antitumor effects through the induction of cell cycle arrest and apoptosis via the mitochondrial pathway.[5] The key mechanistic actions are outlined below:

-

Cell Cycle Arrest: The agent causes an accumulation of cells in the G2/M phase of the cell cycle, thereby inhibiting cell proliferation.[5]

-

Induction of Apoptosis: this compound triggers programmed cell death through the intrinsic, or mitochondrial, pathway of apoptosis.[5] This is characterized by:

-

Accumulation of Reactive Oxygen Species (ROS): The compound leads to an increase in intracellular ROS, which are key signaling molecules in apoptosis.[5]

-

Modulation of Bcl-2 Family Proteins: It upregulates the pro-apoptotic protein BAX while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio is a critical event in the initiation of the mitochondrial apoptotic cascade.

-

Activation of Caspases: The agent activates key executioner caspases, including caspase-3, caspase-7, and the initiator caspase-9.[5]

-

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for the induction of apoptosis by this compound.

Caption: Proposed mitochondrial apoptosis pathway induced by this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, this section provides generalized methodologies for the key experiments typically used to characterize such a compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of the agent that inhibits cell growth by 50% (IC50).

Workflow Diagram:

Caption: General workflow for an MTT-based cytotoxicity assay.

Methodology:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each concentration, and the IC50 value is determined.

Cell Cycle Analysis

This protocol is used to determine the effect of the agent on the distribution of cells in the different phases of the cell cycle.

Workflow Diagram:

Caption: General workflow for cell cycle analysis by flow cytometry.

Methodology:

-

Cell Treatment: Cells are treated with this compound at a specific concentration for a defined period.

-

Harvest and Fixation: The cells are harvested, washed, and then fixed in ice-cold ethanol to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with propidium iodide (PI), a fluorescent dye that binds to DNA. RNase is included to prevent the staining of RNA.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The resulting data is used to generate a histogram, and software is used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.

Methodology:

-

Protein Extraction: Cells are treated with this compound, and total protein is extracted from the cell lysates.

-

Protein Quantification: The concentration of the extracted protein is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.

In Vivo and Pharmacokinetic Data

As of the latest available information, specific in vivo efficacy and pharmacokinetic data for this compound are not publicly available. Triptolide, the parent compound, is known to be rapidly absorbed and widely distributed, but also to have a narrow therapeutic window and potential for multi-organ toxicity, which has led to the development of derivatives like this compound to improve its therapeutic index.[5] Further studies are required to characterize the in vivo antitumor activity, toxicity profile, and pharmacokinetic parameters of this compound.

Conclusion

This compound is a promising triptolide derivative with potent in vitro activity against colon cancer cells. Its mechanism of action involves the induction of G2/M cell cycle arrest and mitochondrial-mediated apoptosis. While the currently available data is encouraging, further in-depth studies are necessary to fully elucidate its therapeutic potential. This includes a broader evaluation of its in vitro efficacy across a diverse panel of cancer cell lines, comprehensive in vivo studies to assess its antitumor activity and safety profile in animal models, and detailed pharmacokinetic analysis. Such data will be crucial for the continued development of this compound as a potential clinical candidate.

References

- 1. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 2. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 3. ucl.ac.uk [ucl.ac.uk]

- 4. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]

- 5. Flow cytometry with PI staining | Abcam [abcam.com]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

The Nexus of Scaffolds: A Technical Guide to the Synthesis and Cytotoxic Activity of 1,2,3-Triazole-Chalcone Hybrids

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore the synergistic potential of hybrid molecules. Among these, the fusion of 1,2,3-triazole and chalcone moieties has emerged as a particularly promising strategy. This technical guide delves into the synthesis, cytotoxic activity, and mechanistic underpinnings of these hybrids, offering a comprehensive resource for professionals in the field of drug discovery and development. The inherent bioactivity of both chalcones and 1,2,3-triazoles, coupled with the synthetic tractability of their linkage, provides a fertile ground for the generation of diverse chemical libraries with potent and selective anticancer properties.

Introduction to a Promising Hybrid

Chalcones, characterized by their α,β-unsaturated carbonyl system, are a class of naturally occurring compounds known for a wide spectrum of biological activities, including anticancer effects. Their mechanism often involves inducing apoptosis and disrupting the cell cycle in cancer cells.[1] On the other hand, the 1,2,3-triazole ring, a five-membered heterocycle, is a highly stable and versatile linker that can enhance the pharmacological profile of a molecule.[1] Its ability to form hydrogen bonds and its overall stability contribute to improved binding affinity with biological targets.[1] The molecular hybridization of these two pharmacophores has yielded compounds with potent cytotoxic activities against a range of cancer cell lines.[1]

Synthetic Strategies: Building the Hybrids

The most prevalent and efficient method for synthesizing 1,2,3-triazole-chalcone hybrids is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction provides high yields and regioselectivity, making it ideal for creating diverse libraries of compounds. The general synthetic workflow can be conceptualized as follows:

Caption: General synthetic workflow for 1,2,3-triazole-chalcone hybrids.

A typical synthetic route involves a multi-step process. For instance, a chalcone bearing a terminal alkyne can be synthesized via a Claisen-Schmidt condensation between an appropriately substituted acetophenone and benzaldehyde.[3] Separately, a precursor molecule is functionalized with an azide group. The final step is the CuAAC reaction between the alkyne-containing chalcone and the azide-functionalized precursor to yield the desired 1,2,3-triazole-chalcone hybrid.[4]

Experimental Protocols

General Protocol for the Synthesis of Azido-Functionalized Precursors

A common starting material, such as 4-hydroxyacetophenone, can be alkylated using a dihaloalkane (e.g., 1,4-dibromobutane) to introduce a reactive handle.[4] This is followed by azidation using sodium azide to yield the azido-functionalized precursor.[4]

Step 1: Alkylation of 4-hydroxyacetophenone

-

To a solution of 4-hydroxyacetophenone (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (2.0-3.0 eq).

-

Add the dihaloalkane (e.g., 1,4-dibromobutane) (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or heat to reflux for 12-24 hours, monitoring the reaction by TLC.

-

After completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the alkylated intermediate.

Step 2: Azidation of the Alkylated Intermediate

-

Dissolve the alkylated intermediate (1.0 eq) in a polar aprotic solvent such as DMF.

-

Add sodium azide (1.5-2.0 eq).

-

Stir the reaction mixture at 60-80 °C for 6-12 hours, monitoring by TLC.

-

After completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the azido-functionalized precursor.

General Protocol for the Synthesis of Alkyne-Functionalized Chalcones

Chalcones are typically synthesized via a base-catalyzed Claisen-Schmidt condensation.

-

To a solution of an appropriate acetophenone (e.g., one containing a propargyloxy group) (1.0 eq) and a substituted benzaldehyde (1.0-1.2 eq) in ethanol, add a catalytic amount of a strong base (e.g., NaOH or KOH) solution dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated solid, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure alkyne-functionalized chalcone.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The final step involves the "click" reaction to form the 1,2,3-triazole ring.

-

To a solution of the alkyne-functionalized chalcone (1.0 eq) and the azido-functionalized precursor (1.0 eq) in a solvent mixture such as THF/water or DMF/water, add sodium ascorbate (0.1-0.2 eq) and copper(II) sulfate pentahydrate (0.05-0.1 eq).[5]

-

Stir the reaction mixture at room temperature for 12-24 hours. The reaction can also be facilitated by microwave irradiation.[5]

-

Monitor the reaction by TLC. After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or crystallization to obtain the final 1,2,3-triazole-chalcone hybrid.

Cytotoxic Activity: A Quantitative Overview

Numerous studies have demonstrated the potent cytotoxic activity of 1,2,3-triazole-chalcone hybrids against a variety of human cancer cell lines. The tables below summarize some of the reported IC50 values, showcasing the efficacy of these compounds.

Table 1: Cytotoxic Activity of Selected 1,2,3-Triazole-Chalcone Hybrids Against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4d | RPMI-8226 (Leukemia) | < 1 | [6][7] |

| SR (Leukemia) | < 1 | [6][7] | |

| M14 (Melanoma) | < 1 | [6][7] | |

| K-562 (Leukemia) | < 1 | [6][7] | |

| MCF7 (Breast) | 0.24 | [6][7] | |

| HCT-116 (Colon) | < 1 | [8] | |

| Hybrid X | MCF-7 (Breast) | 1.27 (24h), 0.02 (48h) | [8] |

| Ciprofloxacin-Chalcone Hybrids (4a-j) | HCT116 (Colon) | 2.53 - 8.67 | [8] |

| HT29 (Colon) | 8.67 - 62.47 | [8] | |

| Caco-2 (Colon) | 4.19 - 24.37 | [8] | |

| Chloro & Fluoro Substituted Hybrids | MDA-MB-231 (Breast) | 17.20 ± 0.09 | [9] |

| 23.56 ± 0.09 | [9] | ||

| Matrine Hybrids (12a-c) | A549 (Lung) | 5.01 - 12.72 | [10] |

Mechanism of Action: Unraveling the Cytotoxic Effects

The cytotoxic activity of 1,2,3-triazole-chalcone hybrids is often attributed to their ability to induce apoptosis and cause cell cycle arrest.

Induction of Apoptosis

Several studies have shown that these hybrids can trigger the intrinsic (mitochondrial) pathway of apoptosis.[7] This is characterized by an increase in the production of reactive oxygen species (ROS), a change in the Bax/Bcl-2 ratio, and the activation of caspases.[7]

Caption: Proposed mechanism of apoptosis induction.

Cell Cycle Arrest

Flow cytometry analysis has revealed that some 1,2,3-triazole-chalcone hybrids can cause cell cycle arrest at the G2/M phase.[7] This prevents cancer cells from proceeding through mitosis, ultimately leading to cell death.

Other Mechanisms

In addition to apoptosis and cell cycle arrest, some hybrids have been shown to inhibit tubulin polymerization, a critical process for cell division.[8] Furthermore, mechanistic studies have implicated the modulation of signaling pathways such as Akt, Erk1/2, and NF-κB.[11]

Structure-Activity Relationship (SAR)

The cytotoxic activity of these hybrids is significantly influenced by the nature and position of substituents on the aromatic rings of the chalcone moiety and the 1,2,3-triazole ring.[1]

-

Electronic Effects: Both electron-donating and electron-withdrawing groups can impact the anticancer activity, likely by affecting cellular uptake and target engagement.[1] For example, the presence of methoxy groups on the phenyl ring of the chalcone has been associated with potent activity.[6]

-

Lipophilicity: The lipophilicity of the substituents can influence the pharmacokinetic properties of the hybrids, affecting their ability to cross cell membranes.[1]

-

Substituents on the Triazole Ring: The incorporation of various substituents on the 1,2,3-triazole ring can enhance selectivity and potency against specific cancer cell lines.[1]

Conclusion and Future Perspectives

The synthesis of 1,2,3-triazole-chalcone hybrids represents a powerful and versatile approach in the development of novel anticancer agents. The synergistic effect of these two pharmacophores has resulted in compounds with potent and, in some cases, selective cytotoxic activity. The straightforward and efficient synthetic strategies, particularly the use of click chemistry, allow for the rapid generation of diverse libraries for SAR studies.

Future research in this area should focus on:

-

Optimization of Lead Compounds: Further modification of the most potent hybrids to improve their efficacy, selectivity, and pharmacokinetic profiles.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways affected by these compounds to better understand their mechanism of action.

-

In Vivo Studies: Evaluation of the most promising candidates in animal models to assess their therapeutic potential and toxicity in a preclinical setting.

The continued exploration of 1,2,3-triazole-chalcone hybrids holds significant promise for the discovery of the next generation of anticancer drugs.

References

- 1. Therapeutic potential of chalcone-1,2,3-triazole hybrids as anti-tumour agents: a systematic review and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Step-by-step synthetic route to access eugenol-1,2,3-triazole-chalcone hybrid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Chalcone–Triazole Hybrids with Promising Antimicrobial Activity in Multidrug Resistance Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1,2,3-Triazole-Chalcone hybrids: Synthesis, in vitro cytotoxic activity and mechanistic investigation of apoptosis induction in multiple myeloma RPMI-8226 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. New 1,2,3-triazole linked ciprofloxacin-chalcones induce DNA damage by inhibiting human topoisomerase I& II and tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Preclinical Evaluation of Anticancer Agent 56

Disclaimer: Publicly available scientific literature, including the primary publication describing "Anticancer agent 56" (also known as compound 4d), focuses exclusively on its in vitro (cell-based) anticancer activities.[1] To date, no in vivo (animal) studies detailing its dosage, administration, or efficacy have been published. Therefore, the following application notes and protocols are provided as a generalized framework for the preclinical evaluation of a novel anticancer agent with similar characteristics, based on established methodologies in oncological research. The specific parameters would require empirical determination through dose-finding and toxicity studies.

Agent Profile: this compound (Compound 4d)

Mechanism of Action: this compound, a 1,2,3-triazole-chalcone hybrid, exerts its cytotoxic effects by inducing cell cycle arrest at the G2/M phase and triggering the mitochondrial pathway of apoptosis.[1] Key mechanistic actions include the accumulation of Reactive Oxygen Species (ROS), upregulation of the pro-apoptotic protein BAX, downregulation of the anti-apoptotic protein Bcl-2, and subsequent activation of caspases 9, 3, and 7.[1]

Signaling Pathway

The diagram below illustrates the proposed mitochondrial apoptosis pathway initiated by this compound.

Caption: Signaling pathway of this compound.

Suggested Protocols for Animal Studies

The following protocols are templates and must be adapted based on the specific animal model, tumor type, and the physicochemical properties of this compound.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity.

Experimental Workflow:

Caption: Workflow for a Maximum Tolerated Dose study.

Protocol:

-

Animal Model: Use healthy, immunocompromised mice (e.g., BALB/c nude or NOD/SCID), 6-8 weeks old.

-

Housing: Maintain animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimatization: Allow a one-week acclimatization period before the study begins.

-

Grouping: Randomly assign animals to a vehicle control group and several treatment groups (n=5 per group).

-

Drug Preparation: Formulate this compound in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). The formulation will depend on the agent's solubility and stability.

-

Administration: Administer the agent via a clinically relevant route. For initial studies, intraperitoneal (i.p.) or oral gavage (p.o.) are common.

-

Dose Escalation: Treat each group with a single dose from a pre-determined escalating dose range.

-

Monitoring: Record body weight, food/water intake, and clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture) daily for 14 days.

-

Endpoint: The MTD is defined as the highest dose that does not result in animal death, a body weight loss of more than 20%, or other signs of severe distress.

Data Presentation:

| Dose (mg/kg) | Administration Route | Mean Body Weight Change (%) | Morbidity/Mortality |

| Vehicle | i.p. | +5.2 | 0/5 |

| 10 | i.p. | +3.1 | 0/5 |

| 25 | i.p. | -2.5 | 0/5 |

| 50 | i.p. | -15.8 | 1/5 |

| 100 | i.p. | -25.1 | 3/5 |

Tumor Xenograft Efficacy Study

Objective: To evaluate the antitumor efficacy of this compound in a human tumor xenograft model.

Protocol:

-

Cell Culture: Culture a relevant human cancer cell line (e.g., RPMI-8226 multiple myeloma, based on in vitro data) under standard conditions.

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of Matrigel/PBS) into the flank of immunocompromised mice.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Grouping: When tumors reach the target size, randomize mice into control and treatment groups (n=8-10 per group).

-

Treatment: Administer this compound at one or more doses below the MTD (e.g., 25 mg/kg) and the vehicle control. The dosing schedule could be daily, every other day, or as determined by pharmacokinetic studies.

-

Endpoint: Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a predetermined maximum size (e.g., 2000 mm³).

-

Data Collection: Monitor tumor volume, body weight, and animal health throughout the study. At the endpoint, excise tumors and record their final weight.

Data Presentation:

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | Daily, i.p. | 1850 ± 250 | 0 | +4.5 |

| This compound | 15 | Daily, i.p. | 1100 ± 180 | 40.5 | -1.2 |

| This compound | 25 | Daily, i.p. | 650 ± 120 | 64.9 | -5.8 |

| Positive Control | Varies | Varies | 580 ± 110 | 68.6 | -8.1 |

Concluding Remarks

These protocols provide a foundational approach for the in vivo characterization of this compound. Successful demonstration of efficacy and a tolerable safety profile in these preclinical models would be a prerequisite for any further development towards clinical application. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

"Anticancer agent 56" cell culture protocol and treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anticancer agent 56, also identified as compound 4d, is a novel synthetic 1,2,3-triazole-chalcone hybrid that has demonstrated significant potential as an anti-proliferative compound.[1] This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound. The agent has been shown to induce cell cycle arrest at the G2/M phase and trigger the mitochondrial pathway of apoptosis in various cancer cell lines, particularly in multiple myeloma.[1] Its mechanism of action involves the accumulation of reactive oxygen species (ROS), upregulation of the pro-apoptotic protein BAX, downregulation of the anti-apoptotic protein Bcl-2, and the activation of caspases 3, 7, and 9.[1]

Data Presentation

In Vitro Cytotoxicity of this compound

The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The agent exhibits potent growth inhibition, with IC50 values in the sub-micromolar to low micromolar range. A summary of its activity is presented below.

| Cell Line | Cancer Type | Growth Inhibition at 10 µM | IC50 (µM) |

| RPMI-8226 | Multiple Myeloma | 99.73% | < 1 |

| SR | Leukemia | 94.95% | < 1 |

| M14 | Melanoma | > 80% | < 1 |

| K-562 | Leukemia | > 80% | < 1 |

| MCF7 | Breast Cancer | > 80% | < 1 |

Specific IC50 values for each cell line are reported in the primary literature[1].

Experimental Protocols

Preparation of this compound Stock Solution

To ensure accurate and reproducible results, proper preparation of the agent is critical.

-

Solvent Selection: Dissolve this compound in sterile dimethyl sulfoxide (DMSO).

-

Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.5%).

Cell Culture Protocols

The following are general guidelines for the culture of cell lines sensitive to this compound. Specific conditions may need to be optimized for your laboratory.

1. RPMI-8226 (Multiple Myeloma)

-

Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain in suspension culture at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. Split the culture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium at the desired seeding density.

2. K-562 (Chronic Myelogenous Leukemia)

-

Medium: RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Grow in suspension at 37°C with 5% CO2.

-

Subculturing: Keep the cell density between 1 x 10^5 and 8 x 10^5 cells/mL. Dilute the culture with fresh medium every 2-3 days.

3. MCF7 (Breast Adenocarcinoma)

-

Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 0.01 mg/mL human recombinant insulin, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Adherent culture at 37°C in a 5% CO2 atmosphere.

-

Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach using Trypsin-EDTA, neutralize with complete medium, centrifuge, and resuspend in fresh medium for plating.

4. M14 (Melanoma)

-

Medium: RPMI-1640 medium with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Adherent culture at 37°C with 5% CO2.

-

Subculturing: Subculture when the flask is 80-90% confluent. Use Trypsin-EDTA for detachment.

5. SR (Leukemia)

-

Medium: RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Suspension culture at 37°C with 5% CO2.

-

Subculturing: Maintain the cell density as recommended for suspension leukemia cell lines, typically between 1 x 10^5 and 1 x 10^6 cells/mL.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. For suspension cells, ensure even distribution. For adherent cells, allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium at 2x the final concentration. Add 100 µL of the diluted agent to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol details the investigation of cell cycle arrest induced by this compound.

-

Cell Seeding and Treatment: Seed RPMI-8226 cells in 6-well plates at an appropriate density. Treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, 2 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Fixation: Wash the cells with ice-cold PBS and fix them in 70% ethanol at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

Apoptosis Assay by Annexin V/PI Staining

This protocol is to quantify apoptosis induced by this compound.

-

Cell Seeding and Treatment: Seed RPMI-8226 cells in 6-well plates. Treat with different concentrations of this compound (e.g., 1 µM, 2.5 µM, 5 µM) and a vehicle control for 24-48 hours.

-

Cell Harvesting: Collect both adherent and suspension cells (if applicable) and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Caption: Experimental workflow for evaluating the in vitro effects of this compound.

Caption: Signaling pathway of this compound leading to apoptosis and cell cycle arrest.

References

Application Notes and Protocols for Western Blot Analysis of "Anticancer agent 56" Treated Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of "Anticancer agent 56" on various cancer cell lines. The protocols detailed below are designed to facilitate the reproducible assessment of key protein expression changes involved in the agent's mechanism of action, including the induction of apoptosis and cell cycle arrest.

Introduction

"this compound" is a potent compound with demonstrated cytotoxic activity against several cancer cell lines.[1][2] Mechanistic studies have revealed that its mode of action involves the induction of cell cycle arrest at the G2/M phase and the activation of the intrinsic, or mitochondrial, pathway of apoptosis.[2][3] This is achieved through the accumulation of reactive oxygen species (ROS), which leads to an upregulation of the pro-apoptotic protein BAX, a downregulation of the anti-apoptotic protein Bcl-2, and the subsequent activation of caspases 9, 3, and 7.[2]

Western blot analysis is an essential technique to elucidate and confirm these molecular events. By quantifying the changes in the expression levels of these key regulatory proteins, researchers can effectively monitor the cellular response to "this compound" treatment.

Data Presentation

The following table structure is recommended for the clear and concise presentation of quantitative Western blot data. Data should be presented as the mean ± standard deviation from at least three independent experiments.

| Target Protein | Treatment Group | Densitometry Analysis (Normalized to Loading Control) | Fold Change vs. Control | p-value |

| Apoptosis Markers | ||||

| Bcl-2 | Control (Vehicle) | 1.00 ± 0.12 | - | - |

| This compound (IC50) | 0.45 ± 0.08 | ↓ 2.22 | <0.01 | |

| BAX | Control (Vehicle) | 1.00 ± 0.15 | - | - |

| This compound (IC50) | 2.10 ± 0.25 | ↑ 2.10 | <0.01 | |

| Cleaved Caspase-9 | Control (Vehicle) | 1.00 ± 0.10 | - | - |

| This compound (IC50) | 3.50 ± 0.40 | ↑ 3.50 | <0.001 | |

| Cleaved Caspase-3 | Control (Vehicle) | 1.00 ± 0.09 | - | - |

| This compound (IC50) | 4.20 ± 0.55 | ↑ 4.20 | <0.001 | |

| Cleaved Caspase-7 | Control (Vehicle) | 1.00 ± 0.11 | - | - |

| This compound (IC50) | 3.80 ± 0.48 | ↑ 3.80 | <0.001 | |

| Cell Cycle Marker | ||||

| Cyclin B1 | Control (Vehicle) | 1.00 ± 0.18 | - | - |

| This compound (IC50) | 0.35 ± 0.07 | ↓ 2.86 | <0.01 |

Experimental Protocols

Cell Culture and Treatment

-

Cell Seeding: Plate the desired cancer cell line in appropriate culture dishes or flasks at a density that will ensure they reach 70-80% confluency at the time of treatment.

-

Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Treatment: Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., IC50 concentration as predetermined by cell viability assays).

-

Incubation: Remove the old medium from the cells and replace it with the medium containing "this compound" or the vehicle control (medium with the same concentration of solvent). Incubate the cells for the desired time period (e.g., 24, 48 hours).

Protein Extraction (Lysis)

-

Cell Harvesting: After treatment, aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).

-

Lysis: Add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail directly to the culture dish. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes, to ensure complete cell lysis.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a new pre-chilled tube.

Protein Quantification

-

Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, following the manufacturer's instructions.

-

Standardization: Based on the determined concentrations, normalize the volume of each sample with lysis buffer to ensure equal protein loading in the subsequent steps.

SDS-PAGE and Protein Transfer

-

Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (SDS-PAGE). Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

Western Blotting (Immunodetection)

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein (e.g., anti-Bcl-2, anti-BAX, anti-cleaved Caspase-3) diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in the blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 3.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.

-

Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped of the bound antibodies and re-probed with a different primary antibody. It is crucial to probe for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes.

Visualizations

Caption: Experimental workflow for Western blot analysis.

Caption: Mitochondrial apoptosis pathway induced by "this compound".

References

Application Notes and Protocols: Olaparib in Combination with Temozolomide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical and clinical rationale, experimental data, and protocols for utilizing the PARP inhibitor Olaparib in combination with the alkylating chemotherapy agent Temozolomide (TMZ). This combination has shown promise in various cancer types, particularly glioblastoma and small cell lung cancer.[1][2]

Introduction and Scientific Rationale

Temozolomide is an oral alkylating agent that induces DNA damage, primarily through the formation of N7-methylguanine and O6-methylguanine (O6-MeG) adducts.[3] The cytotoxicity of TMZ is largely attributed to the O6-MeG lesions, which can lead to DNA double-strand breaks (DSBs) during subsequent replication cycles.[3] However, tumor resistance, often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), can limit its efficacy.[4]

Poly (ADP-ribose) polymerase (PARP) is a key enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[5][6] Inhibition of PARP by agents like Olaparib leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more cytotoxic DSBs.[7][8]

The synergistic effect of combining Olaparib with TMZ is based on a dual-pronged attack on DNA repair mechanisms.[3][9] TMZ-induced DNA lesions are recognized by PARP. By inhibiting PARP with Olaparib, the repair of these lesions is prevented, leading to an accumulation of DNA damage and ultimately, synthetic lethality, even in tumors proficient in homologous recombination.[5][10] This combination has demonstrated enhanced cytotoxicity in various cancer cell lines, irrespective of their MGMT promoter methylation status.[1][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies evaluating the combination of Olaparib and Temozolomide.

Table 1: In Vitro Efficacy of Olaparib and Temozolomide Combination

| Cell Line | Cancer Type | Olaparib IC50 (µM) | Combination Effect | Reference |

| U87MG | Glioblastoma | 228 | Enhanced TMZ-induced cytotoxicity | [4] |

| U251MG | Glioblastoma | 177 | Enhanced TMZ-induced cytotoxicity | [4] |

| T98G | Glioblastoma | 260 | Enhanced TMZ-induced cytotoxicity | [4] |

Table 2: Clinical Trial Outcomes of Olaparib and Temozolomide Combination

| Cancer Type | Phase | Recommended Phase 2 Dose (RP2D) | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| Relapsed Small Cell Lung Cancer | I/II | Olaparib 200 mg BID + TMZ 75 mg/m² (Days 1-7 of 21-day cycle) | 41.7% | 4.2 months | [2] |

| Recurrent Glioblastoma | I | Olaparib 150 mg (3 days/week) + TMZ 75 mg/m² daily | 36% (PFS at 6 months) | Not Reported | [11] |

| Recurrent IDH-mutant Grade 2-3 Glioma | Retrospective | Olaparib 150 mg (3 times/week) + TMZ 50-75 mg/m² daily | 50% | 7.8 months | [9] |

| Uterine Leiomyosarcoma | II | Not Specified | 27% | 6.9 months | [12] |

Signaling Pathway and Mechanism of Action

The combination of Olaparib and Temozolomide exploits vulnerabilities in the DNA damage response pathway. The following diagram illustrates the synergistic mechanism.

Caption: Synergistic mechanism of Olaparib and Temozolomide.

Experimental Protocols

Below are detailed protocols for key experiments to evaluate the combination of Olaparib and Temozolomide.

This protocol is adapted from methodologies used in studies evaluating the cytotoxicity of Olaparib and TMZ.[4]

Objective: To determine the cytotoxic effects of Olaparib, Temozolomide, and their combination on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., U87MG, U251MG, T98G)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Olaparib (stock solution in DMSO)

-

Temozolomide (stock solution in DMSO)

-

MTT or CCK-8 reagent

-

DMSO (vehicle control)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.[4]

-

Drug Treatment:

-

Prepare serial dilutions of Olaparib and Temozolomide in complete medium.

-

For single-agent treatments, replace the medium with 100 µL of medium containing the desired drug concentrations.

-

For combination treatments, add both drugs at fixed or variable ratios to the wells.

-

Include a vehicle control group (DMSO concentration should match the highest concentration used in the drug-treated wells).

-

-

Incubation: Incubate the plates for a specified period (e.g., 72 or 120 hours).

-

Viability Assessment:

-

For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

-

For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 2 hours.[4]

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis:

-

Calculate cell viability as a percentage of the vehicle control.

-

Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) for each agent.

-

For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

This protocol is a generalized representation based on in vivo studies with Olaparib and TMZ.[1][4]

Objective: To evaluate the in vivo efficacy of Olaparib, Temozolomide, and their combination in a mouse xenograft model.

Materials:

-